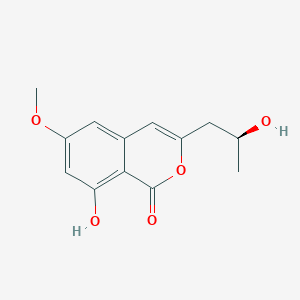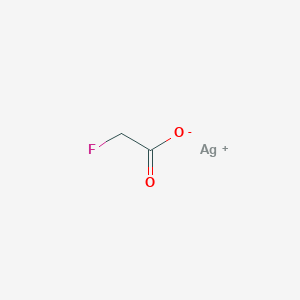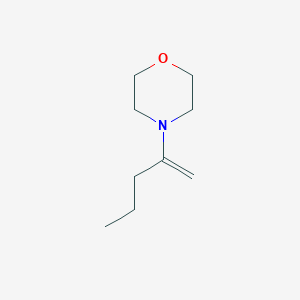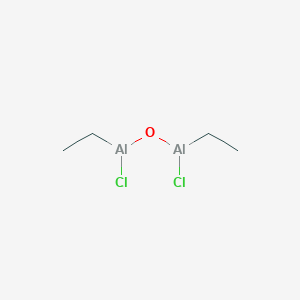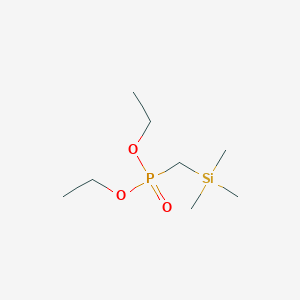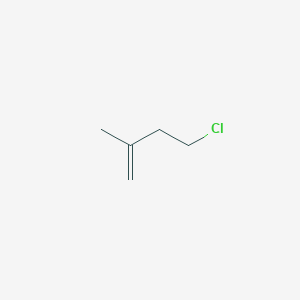
Butene, chloro-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chloro-2-methylbutenes involves various chemical strategies, including electrooxidative chlorination and reactions involving organotin precursors. For example, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene was prepared via electrooxidative double ene-type chlorination of 1-(4-chlorophenoxy)-3-methyl-2-butene, showcasing the utility of electrochemical methods in the functionalization of butene derivatives (Uneyama et al., 1983). Additionally, 1,4-Bis(trimethylstannyl)-2-butyne and 2,3-bis(trimethylstannyl)-1,3-butadiene, synthesized from dichloro precursors via reaction with (trimethylstannyl)lithium, serve as versatile synthons for butadiene dianions, indicating the role of organometallic reagents in the synthesis of chloro-2-methylbutene derivatives (Reich et al., 1993).
Molecular Structure Analysis
The molecular structure of chloro-2-methylbutenes, such as 2,3-dimethyl-2-butene, has been investigated using various computational and experimental techniques. Studies involving molecular mechanics and ab initio calculations have provided insights into the orientation of methyl groups and the overall geometry of the molecule, highlighting the influence of substitution on structural parameters (Doms et al., 1983).
Chemical Reactions and Properties
Chloro-2-methylbutenes undergo a variety of chemical reactions, reflecting their diverse reactivity profile. For instance, the reactivity of disilyne toward π-bonds has been explored, revealing stereospecific addition reactions and routes to novel 1,2-disilabenzene derivatives (Kinjo et al., 2007). Moreover, the chlorination of trans-1,4-dichloro-2-butene demonstrates the formation of solid and liquid isomers, underscoring the complexity of reactions involving chloro-2-methylbutenes (Shinoda, 1973).
Physical Properties Analysis
The physical properties of chloro-2-methylbutenes, such as boiling points, melting points, and solubility, are crucial for their application in chemical synthesis. While specific data for chloro-2-methylbutenes was not directly identified in the searched papers, these properties generally depend on the molecular structure, degree of substitution, and presence of functional groups, influencing their behavior in various solvents and conditions.
Chemical Properties Analysis
Chloro-2-methylbutenes exhibit a range of chemical properties, including reactivity towards nucleophiles, electrophiles, and radicals. The kinetics of reactions with chlorine atoms, for example, have been studied to understand the structure-reactivity relationship, providing insights into the mechanisms of addition, elimination, and substitution reactions (Ezell et al., 2002).
Wissenschaftliche Forschungsanwendungen
Environmental Decomposition
Butene, chloro-2-methyl-, commonly involved in industrial processes, has implications in environmental chemistry. A study emphasized the decomposition of methyl tert-butyl ether (MTBE), a compound related to butene, chloro-2-methyl-, in a cold plasma reactor. The decomposition efficiency and the conversion of MTBE into simpler compounds like CH4, C2H4, C2H2, iso-butane, and iso-butene were enhanced with the input power in the plasma environment. This research demonstrates the potential of using radio frequency plasma technology for environmental decontamination and the conversion of complex hydrocarbons into simpler molecules (Hsieh et al., 2011).
Industrial Applications
In the industrial sector, butene-1, a derivative of butene, chloro-2-methyl-, is critical for controlling the density of polyethylene products. The production of butene-1 through Alphabutol technology and ethylene dimerization processes has garnered significant attention. Despite advancements, issues like fouling in the Alphabutol process present challenges. The lack of comprehensive research on operational and maintenance procedures to address these issues points to the need for further improvement in ethylene dimerization technology (Alenezi et al., 2019).
Risk Assessment in Occupational Health
Occupational exposure to butene, chloro-2-methyl-, and its derivatives has raised concerns about health risks. A study evaluating various biomarkers of butadiene, a closely related compound, offered insights into the accurate assessment of human cancer risks. The study suggested a sensitive population associated with the GSTT1 null genotype and highlighted the importance of biomarker studies in identifying critical gaps in knowledge necessary for the accurate risk assessment of chemicals like butene, chloro-2-methyl- (Swenberg et al., 2001).
Safety And Hazards
“Butene, chloro-2-methyl-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Relevant Papers
Several papers have been published on “Butene, chloro-2-methyl-”. For instance, a paper titled “Kinetics, Products, and Stereochemistry of the Reaction of Chlorine Atoms with cis- and trans-2-Butene” discusses the reactions of Cl atoms with cis- and trans-2-butene . Another paper titled “Allylic Rearrangement in the Reactions of 1-Chloro-3-methyl-2-butene; an Attempt at Total Synthesis of Geraniol” discusses the allylic rearrangement in the reactions of 1-Chloro-3-methyl-2-butene .
Eigenschaften
IUPAC Name |
4-chloro-2-methylbut-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-5(2)3-4-6/h1,3-4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMPVUDVTHHFDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218206 |
Source


|
| Record name | Butene, chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylbut-1-ene | |
CAS RN |
68012-28-2 |
Source


|
| Record name | Butene, chloro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068012282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butene, chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)
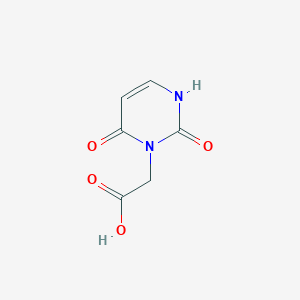

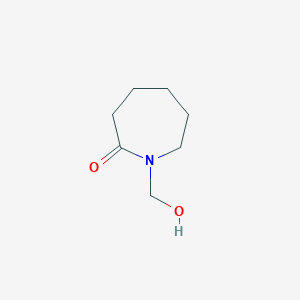
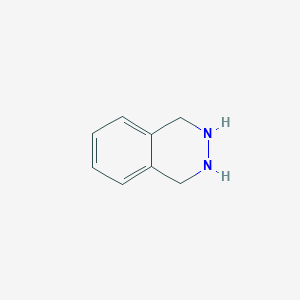
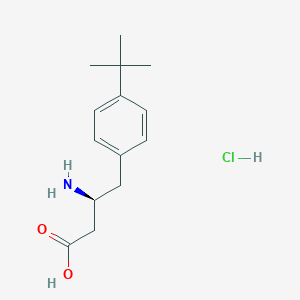

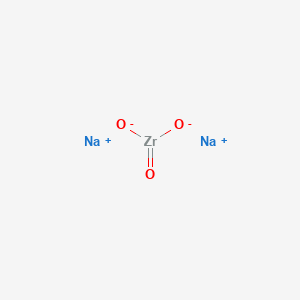
![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)
